molecular formula C20H23N5O6 B13990801 N6-Benzoyl-2'-O-Methoxyethyladdenosine

N6-Benzoyl-2'-O-Methoxyethyladdenosine

Cat. No.: B13990801
M. Wt: 429.4 g/mol
InChI Key: RUFJMCSVNNGZFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N6-Benzoyl-2’-O-Methoxyethyladdenosine involves several steps. The starting material, adenosine, undergoes benzoylation at the N6 position and methoxyethylation at the 2’-O position. The reaction conditions typically involve the use of benzoyl chloride and methoxyethyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N6-Benzoyl-2’-O-Methoxyethyladdenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group.

    Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol

Scientific Research Applications

N6-Benzoyl-2’-O-Methoxyethyladdenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-O-Methoxyethyladdenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets the DNA polymerase enzyme, preventing the elongation of the DNA strand . Additionally, it may interfere with other cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

N6-Benzoyl-2’-O-Methoxyethyladdenosine is unique among purine nucleoside analogs due to its specific modifications at the N6 and 2’-O positions. Similar compounds include:

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJMCSVNNGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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